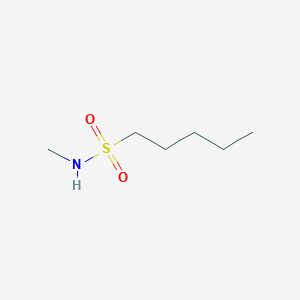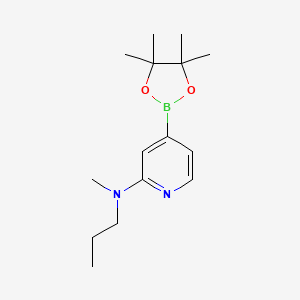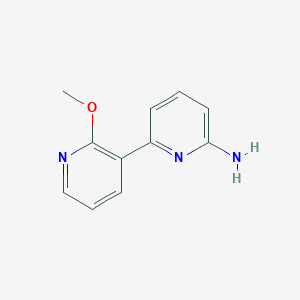
2'-Methoxy-2,3'-bipyridin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Methoxy-2,3’-bipyridin-6-amine is an organic compound with the molecular formula C11H11N3O. It is a derivative of bipyridine, a class of compounds known for their coordination chemistry and applications in various fields such as catalysis and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-2,3’-bipyridin-6-amine typically involves the reaction of 2,3’-bipyridine with methoxyamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for 2’-Methoxy-2,3’-bipyridin-6-amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Methoxy-2,3’-bipyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction could produce an amine derivative .
Wissenschaftliche Forschungsanwendungen
2’-Methoxy-2,3’-bipyridin-6-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Acts as a probe for studying biological systems, particularly in fluorescence-based assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a chelating agent.
Industry: Utilized in the development of advanced materials and catalysts
Wirkmechanismus
The mechanism of action of 2’-Methoxy-2,3’-bipyridin-6-amine involves its ability to coordinate with metal ions. The methoxy group acts as an electron donor, facilitating the formation of stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different coordination properties.
2’-Methoxy-5-nitro-2,3’-bipyridin-6-amine: A nitro-substituted derivative with distinct reactivity
Uniqueness
2’-Methoxy-2,3’-bipyridin-6-amine is unique due to its methoxy substitution, which enhances its electron-donating properties and coordination ability. This makes it particularly useful in forming stable metal complexes and in applications requiring strong electron-donating ligands .
Eigenschaften
Molekularformel |
C11H11N3O |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
6-(2-methoxypyridin-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H11N3O/c1-15-11-8(4-3-7-13-11)9-5-2-6-10(12)14-9/h2-7H,1H3,(H2,12,14) |
InChI-Schlüssel |
CTHPPQZABCFGAN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=N1)C2=NC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde](/img/structure/B13169482.png)
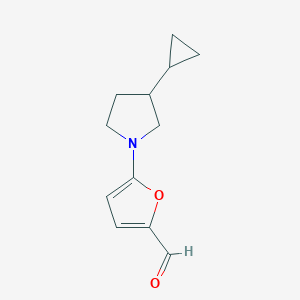

![N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13169489.png)


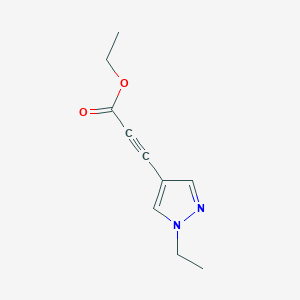

![Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13169526.png)
